CAY10654

Übersicht

Beschreibung

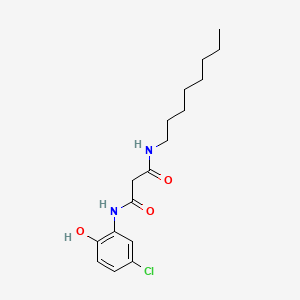

CAY10654 is a synthetic analog of natural N-acylated-L-homoserine lactones, which are used by the gram-negative pathogen Pseudomonas aeruginosa in quorum sensing to modulate transcriptional activators, including LasR, and regulate the expression of virulence factors. This compound is known for its immunosuppressive properties without inducing LasR .

Wirkmechanismus

CAY10654, also known as N1-(5-chloro-2-hydroxyphenyl)-N3-octylmalonamide or N’-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide, is a synthetic analog of natural AHLs (N-acylated-L-homoserine lactones) that has been studied for its immunosuppressive properties .

Target of Action

The primary target of this compound is the host immune system, specifically the peripheral blood leukocytes . The compound acts on these cells to suppress their proliferation, thereby modulating the immune response .

Mode of Action

This compound interacts with its targets by inhibiting the proliferation of mouse peripheral blood leukocytes .

Biochemical Pathways

The compound’s action affects the quorum sensing pathway of Pseudomonas aeruginosa, a gram-negative pathogen . By suppressing host immunity without inducing LasR, this compound disrupts the pathogen’s ability to modulate transcriptional activators and regulate the expression of virulence factors .

Pharmacokinetics

The compound is known to be soluble in dmf (20 mg/ml), dmso (10 mg/ml), and ethanol (5 mg/ml), which may influence its bioavailability .

Result of Action

The result of this compound’s action is the suppression of host immunity, specifically the inhibition of the proliferation of mouse peripheral blood leukocytes . This effect occurs without concurrent cytotoxicity .

Action Environment

The compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances .

Vorbereitungsmethoden

CAY10654 can be synthesized from propanoic acid, 3-(octylamino)-3-oxo- and 2-amino-4-chlorophenol. The reaction involves the use of 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and triethylamine in 1,4-dioxane and water at 20°C for 16 hours . The compound is then purified to achieve a purity of ≥98% .

Analyse Chemischer Reaktionen

CAY10654 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Diese Reaktion kann unter verschiedenen Bedingungen auftreten, oft unter Verwendung halogenierter Verbindungen oder Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

CAY10654 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendung als Modellverbindung zur Untersuchung der Auswirkungen von synthetischen Analoga von natürlichen N-Acylierten-L-Homoserinlactonen.

Biologie: Untersuchung seiner Rolle im Quorum Sensing und seiner Auswirkungen auf die bakterielle Kommunikation und Virulenz.

Medizin: Untersuchung seiner immunsuppressiven Eigenschaften, insbesondere im Zusammenhang mit Infektionskrankheiten und Entzündungen.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Mittel und Immunsuppressiva

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Proliferation von Maus-Peripherblutleukozyten durch Concanavalin A ohne gleichzeitige Zytotoxizität hemmt. Es induziert nicht LasR, einen Transkriptionsaktivator, der durch natürliche N-Acylierte-L-Homoserinlactone reguliert wird .

Vergleich Mit ähnlichen Verbindungen

CAY10654 ist einzigartig in seiner Fähigkeit, die Immunität des Wirts zu unterdrücken, ohne LasR zu induzieren. Zu ähnlichen Verbindungen gehören andere synthetische Analoga von natürlichen N-Acylierten-L-Homoserinlactonen, wie z. B. N-(3-Oxododecanoyl)-L-Homoserinlacton. Diese Verbindungen induzieren oft LasR, was this compound in seinem Wirkmechanismus einzigartig macht .

Eigenschaften

IUPAC Name |

N'-(5-chloro-2-hydroxyphenyl)-N-octylpropanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClN2O3/c1-2-3-4-5-6-7-10-19-16(22)12-17(23)20-14-11-13(18)8-9-15(14)21/h8-9,11,21H,2-7,10,12H2,1H3,(H,19,22)(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATFNKWOWBWJKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)CC(=O)NC1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

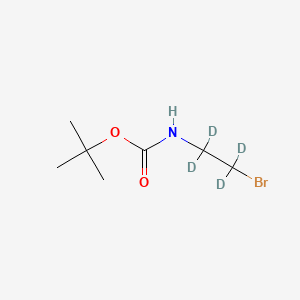

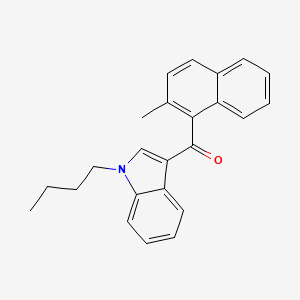

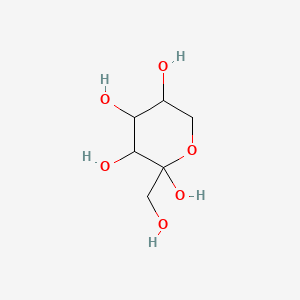

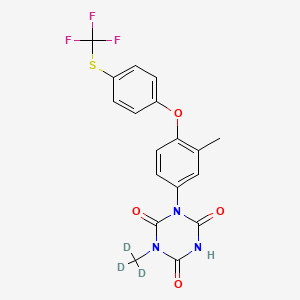

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

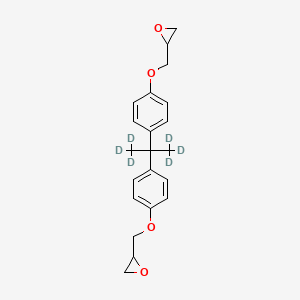

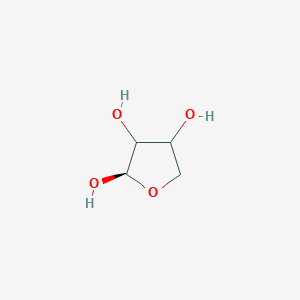

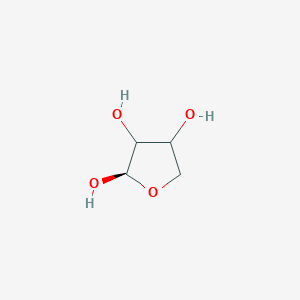

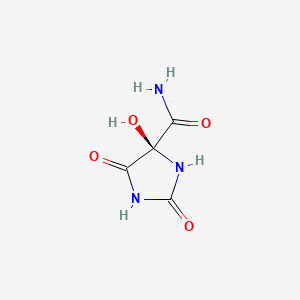

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.